Cyclo(L-Ala-L-Pro)

Description

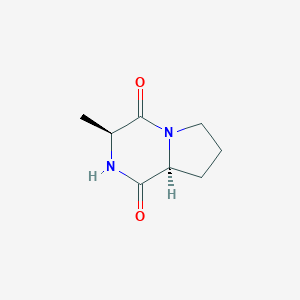

Structure

3D Structure

Properties

IUPAC Name |

(3S,8aS)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5-8(12)10-4-2-3-6(10)7(11)9-5/h5-6H,2-4H2,1H3,(H,9,11)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLYCILIEOFQPK-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2CCCC2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Microbial Biosynthesis of Cyclo(L-Ala-L-Pro)

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Resurgence of Cyclic Dipeptides

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent the simplest class of peptide derivatives. Formed by the intramolecular cyclization of a dipeptide, their conformationally constrained scaffold imparts unique properties, including high receptor affinity, metabolic stability, and enhanced cell permeability. Among these, Cyclo(L-Ala-L-Pro) (c(L-Ala-L-Pro)) has emerged as a molecule of significant interest. Found in a diverse range of microorganisms, from fungi like Aspergillus fumigatus to various bacteria including Streptomyces and Pseudomonas species, it exhibits a spectrum of biological activities[1][2]. These activities range from antimicrobial and antifungal effects to roles in cell-to-cell communication, such as quorum sensing[3][4][5][6]. This guide provides an in-depth exploration of the microbial biosynthetic machinery responsible for producing c(L-Ala-L-Pro), offers detailed methodologies for its study, and discusses strategies for its targeted production.

Part 1: The Biosynthetic Core - Pathways to Cyclo(L-Ala-L-Pro)

Microorganisms have evolved two primary enzymatic strategies for the synthesis of cyclic dipeptides. The choice of pathway is a critical determinant of the metabolic context and regulatory control of c(L-Ala-L-Pro) production.

The Non-Ribosomal Peptide Synthetase (NRPS) Pathway

Non-Ribosomal Peptide Synthetases are large, modular mega-enzymes that assemble peptides in an assembly-line fashion, independent of the ribosome[7]. The biosynthesis of a dipeptide destined for cyclization typically involves a two-module NRPS.

-

Mechanism of Action:

-

Module 1 (L-Alanine Activation): An Adenylation (A) domain selects and activates L-Alanine as an aminoacyl-adenylate. This activated amino acid is then tethered to a Thiolation (T) domain (also known as a peptidyl carrier protein or PCP).

-

Module 2 (L-Proline Activation & Elongation): A second module's A-domain activates L-Proline and loads it onto its corresponding T-domain. A Condensation (C) domain then catalyzes peptide bond formation between the enzyme-tethered L-Alanine and L-Proline, resulting in a linear dipeptidyl-S-enzyme intermediate (L-Ala-L-Pro-S-T2).

-

Cyclization and Release: The final step, cyclization, is often catalyzed by a specialized terminal domain. In many fungal systems, this is a dedicated couplet of a condensation-like (CT) domain or a final C-domain that facilitates the intramolecular nucleophilic attack of the N-terminal amine on the C-terminal thioester, releasing the cyclic dipeptide product[8][9][10].

-

The specificity for L-Alanine and L-Proline is hard-coded into the "non-ribosomal code" of the A-domains, making this a highly specific and programmed pathway.

The Cyclodipeptide Synthase (CDPS) Pathway

A more recently discovered and streamlined route to CDPs involves the Cyclodipeptide Synthase (CDPS) family of enzymes[11][12]. These smaller, single-domain proteins offer a more direct link between primary and secondary metabolism.

-

Mechanism of Action:

-

Substrate Hijacking: Unlike NRPSs, which use free amino acids, CDPSs utilize aminoacyl-tRNAs (aa-tRNAs)—the same building blocks used in ribosomal protein synthesis[12][13]. They effectively hijack L-Alanyl-tRNAAla and L-Prolyl-tRNAPro from the cell's primary metabolic pool.

-

Ping-Pong Catalysis: The synthesis occurs via a two-step "ping-pong" mechanism[11][14]. The first aa-tRNA (e.g., L-Alanyl-tRNAAla) binds to the enzyme, and its aminoacyl moiety is transferred to a conserved catalytic serine residue, forming a covalent acyl-enzyme intermediate. The deacylated tRNA is then released.

-

Peptide Bond Formation & Cyclization: The second aa-tRNA (e.g., L-Prolyl-tRNAPro) binds. The free amino group of the second amino acid attacks the acyl-enzyme intermediate, forming a linear dipeptide. This intermediate is held within the active site, where it rapidly undergoes a second intramolecular cyclization to form the stable diketopiperazine ring, which is then released from the enzyme[14].

-

CDPSs are classified into two main subfamilies, NYH and XYP, based on conserved sequence motifs that are critical for their catalytic activity and substrate binding[13].

| Feature | Non-Ribosomal Peptide Synthetase (NRPS) | Cyclodipeptide Synthase (CDPS) |

| Enzyme Size | Large, multi-domain mega-enzyme (>100 kDa) | Small, single protein (~30 kDa)[11] |

| Substrate | Free amino acids, ATP | Aminoacyl-tRNAs (aa-tRNAs)[12] |

| Activation | ATP-dependent adenylation | Pre-activated by aminoacyl-tRNA synthetases |

| Mechanism | Linear, modular assembly line | Sequential "ping-pong" mechanism[14] |

| Genetic Footprint | Large gene cluster | Typically a single, smaller gene |

Table 1. Comparison of NRPS and CDPS biosynthetic pathways.

Part 2: A Practical Guide to Studying c(L-Ala-L-Pro) Biosynthesis

Validating the biosynthetic origin of c(L-Ala-L-Pro) requires a multi-faceted approach combining bioinformatics, molecular genetics, and analytical chemistry.

Workflow: From Genome to Metabolite

The overarching strategy involves identifying the putative biosynthetic gene cluster (BGC), verifying its function through genetic manipulation, and confirming the chemical structure of its product.

Key Experimental Protocols

-

Objective: To confirm that a target gene (e.g., a putative CDPS) is responsible for c(L-Ala-L-Pro) production by demonstrating that its deletion abolishes synthesis.

-

Causality: This is a classic loss-of-function experiment. If the gene is necessary for production, its absence will break the biosynthetic chain, leading to a null-production phenotype.

-

Methodology (Example for Streptomyces using CRISPR/Cas9):

-

gRNA Design: Design two unique 20-bp guide RNAs (gRNAs) flanking the target CDPS gene. Ensure they target opposite strands and have a suitable protospacer adjacent motif (PAM).

-

Vector Construction: Clone the dual gRNAs into a CRISPR/Cas9 editing vector suitable for Streptomyces (e.g., a pCRISPomyces-derived plasmid).

-

Homology Arm Construction: Separately, amplify ~1.5 kb regions upstream and downstream of the target gene. Fuse these "homology arms" together via overlap extension PCR to create a deletion template.

-

Protoplast Transformation: Prepare Streptomyces protoplasts and co-transform them with the gRNA/Cas9 plasmid and the linear deletion template.

-

Selection and Screening: Plate the transformed protoplasts on a regeneration medium with the appropriate antibiotic. Screen the resulting exconjugants by PCR using primers that bind outside the homology arms. A successful deletion will yield a smaller PCR product compared to the wild-type.

-

Validation: Sequence the PCR product from the mutant to confirm the precise deletion of the target gene.

-

Phenotypic Analysis: Cultivate the wild-type and knockout strains under identical conditions. Extract the culture supernatants and analyze by LC-MS/MS (see Protocol 3) to confirm the absence of c(L-Ala-L-Pro) in the mutant.

-

-

Objective: To demonstrate that a specific gene or gene cluster is sufficient for c(L-Ala-L-Pro) production by expressing it in a non-producing host organism.

-

Causality: This gain-of-function approach provides orthogonal evidence to the knockout experiment. If the genes are sufficient, their introduction into a clean background should result in the production of the new metabolite.

-

Methodology (Example for E. coli):

-

Gene Synthesis & Codon Optimization: Synthesize the coding sequence of the putative CDPS gene, optimizing its codons for expression in E. coli.

-

Cloning: Clone the synthesized gene into an inducible expression vector (e.g., pET-28a(+) with an N-terminal His-tag) under the control of a T7 promoter.

-

Transformation: Transform the expression plasmid into a suitable E. coli expression strain, such as BL21(DE3)[15].

-

Protein Expression: Grow the recombinant E. coli in a rich medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM) and continue incubation at a lower temperature (e.g., 18°C) overnight to improve protein solubility[15].

-

Metabolite Analysis: Harvest the entire culture (cells and supernatant). Extract the culture as described in Protocol 3 and analyze by LC-MS/MS for the presence of c(L-Ala-L-Pro). Compare the chromatogram to that of a control strain containing an empty vector.

-

-

Objective: To accurately detect and quantify c(L-Ala-L-Pro) in microbial cultures.

-

Causality: A robust and validated analytical method is essential to reliably measure changes in metabolite production resulting from genetic or physiological perturbations. LC-MS/MS provides the necessary sensitivity and selectivity for confident identification and quantification in complex biological matrices[16][17].

-

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

Centrifuge 10 mL of microbial culture at 4,000 x g for 15 minutes to pellet the cells.

-

Transfer the supernatant to a new tube.

-

Add an equal volume (10 mL) of ethyl acetate[16].

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

-

Centrifuge at 3,000 x g for 10 minutes to achieve clear phase separation.

-

Carefully collect the upper ethyl acetate layer and transfer it to a clean glass vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

-

Sample Reconstitution: Reconstitute the dried extract in 1 mL of a suitable solvent (e.g., 50:50 methanol:water) for analysis.

-

LC-MS/MS Analysis:

-

Instrumentation: Use an HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[16].

-

Chromatography: Separate the sample on a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Use a gradient elution with mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in positive ESI mode. Use Multiple Reaction Monitoring (MRM) for quantification. For c(L-Ala-L-Pro) (M.W. 168.19 g/mol )[1], the MRM transition would be m/z 169.1 → 70.1 [M+H]+, corresponding to the parent ion and a characteristic proline-derived fragment ion.

-

-

Quantification: Prepare a calibration curve using a pure analytical standard of c(L-Ala-L-Pro). Spike the standard into the extraction matrix (sterile culture medium) to account for matrix effects and extraction efficiency. Calculate the concentration in the unknown samples by interpolating their peak areas against the calibration curve[16].

-

| Parameter | Typical Value | Rationale |

| Parent Ion (Q1) | m/z 169.1 | [M+H]+ for Cyclo(L-Ala-L-Pro) |

| Fragment Ion (Q3) | m/z 70.1 | Characteristic immonium ion of Proline |

| Collision Energy | 15-25 eV | Optimized to maximize the abundance of the fragment ion |

| Dwell Time | 50-100 ms | Balances sensitivity with the number of points across the peak |

| Limit of Detection | Low ng/mL range | Dependent on instrument sensitivity and sample cleanup |

Table 2. Representative LC-MS/MS parameters for c(L-Ala-L-Pro) detection.

Part 3: Metabolic Engineering and Future Outlook

Understanding the biosynthesis of c(L-Ala-L-Pro) opens the door to its overproduction for biotechnological applications. Key strategies in metabolic engineering include:

-

Precursor Supply Enhancement: Engineering the host's primary metabolism to increase the intracellular pools of L-Alanine and L-Proline. This can involve overexpressing key enzymes in their respective biosynthetic pathways and deleting competing pathways[18][19].

-

Transcriptional Upregulation: Placing the CDPS or NRPS gene(s) under the control of a strong, constitutive promoter to drive high levels of expression.

-

Enzyme Engineering: Using protein engineering to improve the catalytic efficiency or substrate specificity of the biosynthetic enzymes.

-

Pathway Refactoring: For NRPS systems, re-engineering modules to incorporate non-canonical amino acids, thereby creating novel derivatives of c(L-Ala-L-Pro) with potentially new biological activities[20].

The continued discovery of new CDPS enzymes through genome mining and the application of synthetic biology tools will undoubtedly expand the chemical diversity of accessible cyclic dipeptides[20]. The robust biosynthetic and analytical workflows detailed in this guide provide a solid framework for researchers to not only investigate the fundamental biology of c(L-Ala-L-Pro) but also to harness its potential in drug discovery and development.

References

-

Schroeder, J. C., & Belfield, A. J. (2019). Diketopiperazine Formation in Fungi Requires Dedicated Cyclization and Thiolation Domains. Angewandte Chemie International Edition, 58(41), 14589-14593. [Link]

-

Haynes, S. W., & Charkoudian, L. K. (2015). Biomimetic Catalysis of Diketopiperazine and Dipeptide Synthesis. PMC, NIH. [Link]

-

Kenshole, E., & Tørfoss, V. (2022). Natural and engineered cyclodipeptides: Biosynthesis, chemical diversity, and engineering strategies for diversification and high-yield bioproduction. Biotechnology Advances, 60, 108020. [Link]

-

Wang, Y., et al. (2024). Formation of the Diketopiperazine Moiety by a Distinct Condensation-Like Domain in Hangtaimycin Biosynthesis. R Discovery. [Link]

-

Belin, P., et al. (2021). Proposed mechanism for cyclodipeptide synthesis by CDPSs during which a covalent acyl-enzyme intermediate is formed. Nature Communications, 12(1), 646. [Link]

-

Schroeder, J. C., & Belfield, A. J. (2019). Diketopiperazine Formation in Fungi Requires Dedicated Cyclization and Thiolation Domains. ResearchGate. [Link]

-

Gondry, M., et al. (2013). The nonribosomal synthesis of diketopiperazines in tRNA-dependent cyclodipeptide synthase pathways. Natural Product Reports, 30(8), 1112-1123. [Link]

-

Sutherland, D. R., et al. (2023). The Immobilization of a Cyclodipeptide Synthase Enables Biocatalysis for Cyclodipeptide Production. ACS Sustainable Chemistry & Engineering. [Link]

-

Moutiez, M., et al. (2018). A Comprehensive Overview of the Cyclodipeptide Synthase Family Enriched with the Characterization of 32 New Enzymes. Frontiers in Microbiology, 9, 247. [Link]

-

Giessen, T. W. (2019). Cyclodipeptide synthases: a promising biotechnological tool for the synthesis of diverse 2,5-diketopiperazines. Natural Product Reports. [Link]

-

PubChem. (2007). (3S,8As)-3-Methylhexahydropyrrolo(1,2-A)Pyrazine-1,4-Dione. PubChem. [Link]

-

Yan, P., et al. (2004). Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus. Applied and Environmental Microbiology, 70(12), 7466-7473. [Link]

-

Kwak, J., et al. (2024). The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus. Frontiers in Microbiology. [Link]

-

Wattana-Amorn, P., et al. (2016). Antibacterial activity of cyclo(L-Pro-L-Tyr) and cyclo(D-Pro-L-Tyr) from Streptomyces sp. strain 22-4 against phytopathogenic bacteria. ResearchGate. [Link]

-

Xu, Y., et al. (2024). Regulatory mechanism of C4-dicarboxylates in cyclo (Phe-Pro) production. ResearchGate. [Link]

-

Zhang, Y., et al. (2023). Metabolic Engineering of Microorganisms to Produce Pyruvate and Derived Compounds. International Journal of Molecular Sciences, 24(3), 2824. [Link]

-

ResearchGate. (n.d.). Bioprotective effect of cyclo(L-Leu-L-Pro) and cell-free supernatant of... ResearchGate. [Link]

-

Lee, S. Y., & Kim, H. U. (2019). Metabolic engineering of microorganisms for production of aromatic compounds. Biotechnology and Bioengineering, 116(6), 1319-1331. [Link]

-

Lee, S. Y., & Kim, H. U. (2019). Metabolic engineering of microorganisms for production of aromatic compounds. PMC. [Link]

-

Fukuda, M., et al. (2023). Cyclo(l-Pro-l-Tyr) Isolated from the Human Skin Commensal Corynebacterium tuberculostearicum Inhibits Tyrosinase. MDPI. [Link]

-

Zhang, Y., et al. (2023). Metabolic Engineering of Microorganisms to Produce Pyruvate and Derived Compounds. MDPI. [Link]

-

Kim, S., et al. (2023). Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare. Frontiers in Microbiology. [Link]

-

ResearchGate. (n.d.). Cyclic dipeptide-cyclo(L-leucyl-L-prolyl) from marine Bacillus amyloliquefaciens mitigates biofilm formation and virulence in Listeria monocytogenes. ResearchGate. [Link]

-

Degrassi, G., et al. (2002). Structures of: (A) cyclo(L-Phe-L-Pro). ResearchGate. [Link]

-

Al-Sanea, M. M., et al. (2023). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Molecules, 28(11), 4381. [Link]

-

Kim, S., et al. (2023). Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare. PMC, NIH. [Link]

-

Zhang, X., et al. (2022). Metabolic engineering of microorganisms for L-alanine production. Journal of Industrial Microbiology & Biotechnology, 49(2). [Link]

Sources

- 1. (3S,8As)-3-Methylhexahydropyrrolo(1,2-A)Pyrazine-1,4-Dione | C8H12N2O2 | CID 13879951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity [mdpi.com]

- 7. Biomimetic Catalysis of Diketopiperazine and Dipeptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diketopiperazine Formation in Fungi Requires Dedicated Cyclization and Thiolation Domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]

- 11. Natural and engineered cyclodipeptides: Biosynthesis, chemical diversity, and engineering strategies for diversification and high-yield bioproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The nonribosomal synthesis of diketopiperazines in tRNA-dependent cyclodipeptide synthase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Comprehensive Overview of the Cyclodipeptide Synthase Family Enriched with the Characterization of 32 New Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. Metabolic engineering of microorganisms for L-alanine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cyclodipeptide synthases: a promising biotechnological tool for the synthesis of diverse 2,5-diketopiperazines - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis and Structural Elucidation of Cyclo(L-Ala-L-Pro)

Intended Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, peptide science, and analytical chemistry.

Abstract

Cyclo(L-Ala-L-Pro), a naturally occurring cyclic dipeptide (CDP) also known as a 2,5-diketopiperazine (DKP), has garnered significant interest within the scientific community. Its constrained conformational structure and biological activities, including potential roles as a cell cycle inhibitor, make it a compelling target for synthesis and a valuable scaffold in drug discovery. This technical guide provides a comprehensive overview of the synthesis and detailed structural elucidation of Cyclo(L-Ala-L-Pro), offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Cyclo(L-Ala-L-Pro)

Cyclic dipeptides represent the simplest class of cyclic peptides and are ubiquitous in nature, isolated from a wide array of microorganisms, fungi, and marine organisms. Their rigidified backbone confers several advantageous properties over their linear counterparts, including enhanced metabolic stability, improved cell permeability, and the ability to mimic β-turns in larger peptides, a critical secondary structure motif for molecular recognition.

Cyclo(L-Ala-L-Pro) (Figure 1), with its defined stereochemistry arising from L-alanine and L-proline, presents a unique conformational landscape that dictates its biological function. Understanding its synthesis and unequivocally confirming its structure are paramount for any research or development endeavor.

Figure 1: Chemical Structure of Cyclo(L-Ala-L-Pro)

Caption: 2D structure of Cyclo(L-Ala-L-Pro).

Part 1: Synthesis of Cyclo(L-Ala-L-Pro)

The synthesis of Cyclo(L-Ala-L-Pro) can be achieved through several routes, with the most common being the cyclization of the corresponding linear dipeptide, L-Alanyl-L-proline. Both solution-phase and solid-phase peptide synthesis (SPPS) methodologies are viable. The choice between these approaches often depends on the desired scale, purity requirements, and available laboratory resources.

Solution-Phase Synthesis: A Classic and Scalable Approach

Solution-phase synthesis offers the advantage of scalability and is often preferred for producing larger quantities of the target compound. The general strategy involves the formation of the linear dipeptide L-Alanyl-L-proline with appropriate protecting groups, followed by deprotection and subsequent intramolecular cyclization.

-

Protecting Groups: The use of protecting groups is crucial to prevent unwanted side reactions. The Boc (tert-butyloxycarbonyl) group for the N-terminus and a methyl or benzyl ester for the C-terminus are common choices due to their stability under coupling conditions and their orthogonal removal.

-

Coupling Reagents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt) are employed to facilitate the formation of the amide bond with high efficiency and minimal racemization.

-

Cyclization Conditions: The cyclization step is typically performed under high dilution to favor intramolecular cyclization over intermolecular polymerization. The choice of a high-boiling point solvent like toluene or xylene allows for the necessary thermal energy to drive the reaction to completion.

Step 1: Synthesis of the Protected Linear Dipeptide (Boc-L-Ala-L-Pro-OMe)

-

In a round-bottom flask, dissolve L-Proline methyl ester hydrochloride (1.1 equivalents) in dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath and add N,N-diisopropylethylamine (DIEA) (1.2 equivalents). Stir for 10 minutes.

-

In a separate flask, dissolve Boc-L-Alanine (1.0 equivalent), HOBt (1.1 equivalents), and DCC (1.1 equivalents) in DCM. Stir at 0°C for 15 minutes.

-

Add the activated Boc-L-Alanine solution to the L-Proline methyl ester solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and wash the filter cake with DCM.

-

Wash the combined filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield Boc-L-Ala-L-Pro-OMe.

Step 2: Deprotection of the Linear Dipeptide

-

Dissolve the purified Boc-L-Ala-L-Pro-OMe in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.

-

Stir the solution at room temperature for 1-2 hours, monitoring by TLC.

-

Remove the solvent and excess TFA under reduced pressure to obtain the crude H-L-Ala-L-Pro-OMe·TFA salt.

Step 3: Intramolecular Cyclization

-

Dissolve the deprotected dipeptide salt in a high-boiling point solvent such as toluene or xylene to a final concentration of approximately 0.01 M.

-

Heat the solution to reflux (around 110-140°C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude Cyclo(L-Ala-L-Pro) by recrystallization or silica gel column chromatography.

Solid-Phase Synthesis: Efficiency and High Throughput

Solid-phase peptide synthesis (SPPS) provides a more streamlined and easily automated approach, particularly for smaller-scale synthesis and the generation of compound libraries. The linear dipeptide is assembled on a solid support (resin), and the final cyclization occurs concomitantly with cleavage from the resin.

-

Resin Selection: A 2-chlorotrityl chloride (2-CTC) resin is often chosen as it allows for the mild cleavage of the peptide, which is advantageous for subsequent cyclization.

-

Fmoc Chemistry: The use of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group for the N-terminus is standard in SPPS due to its base-lability, which allows for iterative deprotection and coupling cycles under mild conditions.

-

Cyclative Cleavage: This key step combines the cleavage from the resin and the intramolecular cyclization into a single, efficient process. This can be achieved under either mildly acidic or thermal conditions.

This protocol is adapted from a procedure for the synthesis of Cyclo(D-Ala-L-Pro) and is applicable for the L-L isomer by substituting Fmoc-D-Ala-OH with Fmoc-L-Ala-OH.[1]

Step 1: Resin Preparation and Loading of the First Amino Acid (Fmoc-L-Pro-OH)

-

Swell 2-chlorotrityl chloride resin in DCM in a solid-phase synthesis vessel.

-

Dissolve Fmoc-L-Pro-OH (2.0 equivalents) and DIEA (4.0 equivalents) in DCM.

-

Add the amino acid solution to the swollen resin and agitate for 2-4 hours.

-

Cap any unreacted sites on the resin using a solution of DCM:MeOH:DIEA (17:2:1).

-

Wash the resin sequentially with DCM, dimethylformamide (DMF), and DCM.

Step 2: Dipeptide Synthesis

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group.

-

Wash the resin thoroughly with DMF and DCM.

-

Coupling of the Second Amino Acid (Fmoc-L-Ala-OH):

-

Pre-activate Fmoc-L-Ala-OH (3.0 equivalents) with a coupling agent such as HBTU (2.9 equivalents) and DIEA (6.0 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Wash the resin with DMF and DCM.

Step 3: Cyclative Cleavage

-

Method A (Acidic): Treat the dipeptidyl-resin with a solution of 1% TFA in DCM. Agitate at room temperature for 2-16 hours, monitoring the reaction progress by HPLC-MS.

-

Method B (Thermal): Suspend the dried dipeptidyl-resin in toluene and reflux. The heat promotes intramolecular cyclization and cleavage from the resin.

-

Filter the resin and collect the filtrate.

-

Evaporate the solvent under reduced pressure.

-

Precipitate the crude product from a minimal amount of DCM or methanol by adding cold diethyl ether.

-

Collect the precipitate and purify by reversed-phase HPLC.

Caption: Comparative workflow of solution-phase and solid-phase synthesis of Cyclo(L-Ala-L-Pro).

Part 2: Structural Elucidation of Cyclo(L-Ala-L-Pro)

The unambiguous confirmation of the structure of a synthesized molecule is a cornerstone of chemical research. For Cyclo(L-Ala-L-Pro), a combination of spectroscopic techniques is employed to verify its identity, purity, and stereochemistry.

Mass Spectrometry: Confirming Molecular Weight and Formula

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for accurately determining the molecular weight and, by extension, the elemental composition of a compound.[1]

| Parameter | Value |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| Exact Mass | 168.0899 g/mol |

| [M+H]⁺ (calculated) | 169.0972 m/z |

| [M+Na]⁺ (calculated) | 191.0791 m/z |

| [M+K]⁺ (calculated) | 207.0531 m/z |

| Data sourced from PubChem CID 13879951[2] |

Upon collision-induced dissociation (CID) in the mass spectrometer, cyclic peptides exhibit complex fragmentation patterns.[3] For Cyclo(L-Ala-L-Pro), characteristic fragmentation would involve the cleavage of the diketopiperazine ring. Expected key fragments would arise from the loss of CO (28 Da) and the cleavage of the peptide bonds, leading to iminium ions of proline and alanine.

-

Sample Preparation: Dissolve approximately 1 mg of Cyclo(L-Ala-L-Pro) in 1 mL of a 50:50 mixture of acetonitrile and water. Further dilute to 1-10 µg/mL in the same solvent system containing 0.1% formic acid to promote protonation.

-

Instrument Setup: Calibrate the mass spectrometer. Set the electrospray ionization (ESI) source to positive ion mode.

-

Data Acquisition: Acquire the full scan mass spectrum over an m/z range of 100-500.

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and compare the experimental m/z to the calculated value. The mass error should be below 5 ppm.

Caption: Workflow for HRMS analysis of Cyclo(L-Ala-L-Pro).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Detail

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule. A combination of 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments is essential for the complete structural assignment of Cyclo(L-Ala-L-Pro).

The following ¹H NMR data has been reported for Cyclo(Pro-Ala) in CDCl₃ at 400 MHz.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.45 | s | 1H | NH |

| 4.11 | m | 1H | Pro-CαH |

| 4.05 | m | 1H | Ala-CαH |

| 3.67 | m | 1H | Pro-CδH |

| 3.55 | m | 1H | Pro-CδH' |

| 2.43 | m | 1H | Pro-CβH |

| 2.05 | m | 2H | Pro-CβH', Pro-CγH |

| 1.93 | m | 1H | Pro-CγH' |

| 1.51 | d, J = 7.2 Hz | 3H | Ala-CβH₃ |

| Carbon Atom | Expected Chemical Shift (δ) ppm |

| Ala C=O | ~170 |

| Pro C=O | ~165 |

| Pro Cα | ~59 |

| Ala Cα | ~54 |

| Pro Cδ | ~45 |

| Pro Cβ | ~28-30 |

| Pro Cγ | ~22-25 |

| Ala Cβ | ~15-20 |

-

Sample Preparation: Dissolve 5-10 mg of Cyclo(L-Ala-L-Pro) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the sample in the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.

-

Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum.

-

Acquire a proton-decoupled 1D ¹³C NMR spectrum.

-

Acquire 2D NMR spectra (COSY, HSQC, HMBC) as needed for complete assignment.

-

-

Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and confirm the connectivity of the molecule.

X-ray Crystallography: Definitive Stereochemical and Conformational Analysis

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, including absolute stereochemistry and detailed conformational information. A crystal structure for Cyclo(L-Ala-L-Pro) is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 605739.[2] This data confirms the cis conformation of the peptide bond and the boat-like conformation of the diketopiperazine ring.

Conclusion

This technical guide has provided a detailed overview of the synthesis and structural elucidation of Cyclo(L-Ala-L-Pro). By understanding the rationale behind the synthetic strategies and the application of modern analytical techniques, researchers can confidently prepare and characterize this important cyclic dipeptide. The protocols and data presented herein serve as a valuable resource for those in drug discovery and peptide research, enabling further exploration of the biological potential of Cyclo(L-Ala-L-Pro) and its analogs.

References

- BenchChem. (2025). Application Note and Protocol for the Solid-Phase Synthesis of cyclo(L-Pro-L-Val).

- BenchChem. (2025). Application Note: Solid-Phase Synthesis of Cyclo(D-Ala-L-Pro).

-

ResearchGate. (n.d.). Supplementary materials: Data of chemical structures of compounds 1-8: Cyclo (Pro-Ala) (1): H NMR (400 MHz, CDCl3) δ. Retrieved from [Link]

-

PubChem. (n.d.). (3S,8As)-3-Methylhexahydropyrrolo(1,2-A)Pyrazine-1,4-Dione. National Center for Biotechnology Information. Retrieved from [Link]

-

Ortiz, A., & Sansinenea, E. (2017). Liquid-phase preparation of cyclo(Pro-Ala). ResearchGate. Retrieved from [Link]

-

Ng, J. L., et al. (2014). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. PLoS One, 9(10), e109569. [Link]

Sources

A Technical Guide to the Natural Sources and Isolation of Cyclo(L-Ala-L-Pro)

Introduction

Cyclo(L-Ala-L-Pro), a member of the 2,5-diketopiperazine (DKP) class of cyclic dipeptides, has garnered significant attention within the scientific community for its diverse biological activities. These activities include potential anticancer, antimicrobial, and anti-inflammatory properties. As research into the therapeutic applications of this molecule intensifies, a comprehensive understanding of its natural origins and the methodologies for its isolation is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the natural sources of Cyclo(L-Ala-L-Pro) and a detailed, field-proven protocol for its isolation and characterization from microbial cultures.

Part 1: Natural Sources of Cyclo(L-Ala-L-Pro)

Cyclo(L-Ala-L-Pro) is a secondary metabolite produced by a wide array of organisms, highlighting its evolutionary significance and diverse ecological roles. Its presence has been documented in microbial, marine, and even food-based sources.

Microbial Sources

Microorganisms are the most prolific producers of Cyclo(L-Ala-L-Pro). This is largely attributed to their complex biosynthetic machinery, which enables the production of a vast arsenal of secondary metabolites.

-

Bacteria: Various bacterial genera have been identified as sources of Cyclo(L-Ala-L-Pro). For instance, a soil bacterium, Stenotrophomonas rhizophila, has been shown to produce this cyclodipeptide.[1] Additionally, species within the genus Bacillus, such as Bacillus subtilis, are known producers of a variety of diketopiperazines, including those with proline residues.[2] The production of these compounds is often linked to quorum sensing and other intercellular signaling pathways.

-

Fungi: Fungi, particularly those from the genera Aspergillus and Penicillium, are well-documented sources of diverse diketopiperazines. Cyclo(L-Ala-L-Pro) has been reported in Nigrospora oryzae and Aspergillus fumigatus.[3] The endophytic fungus Phellinus igniarius has also been identified as a source.[1] The biosynthesis of cyclodipeptides in fungi often involves non-ribosomal peptide synthetases (NRPSs).

Marine Organisms

The marine environment, with its unique biodiversity, is a rich reservoir of novel bioactive compounds. Cyclo(L-Ala-L-Pro) and its analogs have been isolated from various marine organisms, often produced by associated symbiotic microorganisms. While specific examples directly citing the isolation of Cyclo(L-Ala-L-Pro) from marine macroorganisms are less common, the broader class of proline-containing diketopiperazines is frequently reported from marine sponges and their associated fungi.[4]

Food Products

The formation of cyclodipeptides can also occur as a result of thermal processing of food. Cyclo(L-Ala-L-Pro) has been identified as one of the semivolatile compounds in stewed beef, formed through the Maillard reaction and other heat-induced chemical transformations of amino acids present in the meat.[5]

| Natural Source Category | Specific Organism/Source | Reference(s) |

| Bacteria | Stenotrophomonas rhizophila | [1] |

| Bacillus subtilis | [2] | |

| Fungi | Nigrospora oryzae | [3] |

| Aspergillus fumigatus | [3] | |

| Phellinus igniarius | [1] | |

| Streptomyces flavoretus | [6] | |

| Food Products | Stewed Beef | [5] |

Part 2: Isolation and Purification of Cyclo(L-Ala-L-Pro) from a Microbial Source

The following protocol provides a comprehensive workflow for the isolation and purification of Cyclo(L-Ala-L-Pro) from a microbial culture, such as Streptomyces sp. This protocol is designed to be a self-validating system, with checkpoints for confirming the presence and purity of the target compound.

Experimental Workflow for Isolation and Purification

Sources

- 1. jmb.or.kr [jmb.or.kr]

- 2. Targeted Gene Disruption of the Cyclo (L-Phe, L-Pro) Biosynthetic Pathway in Streptomyces sp. US24 Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Isolation, Purification, and Characterization of Five Active Diketopiperazine Derivatives from Endophytic Streptomyces SUK 25 with Antimicrobial and Cytotoxic Activities -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Introduction: Unveiling the Potential of Cyclo(L-Ala-L-Pro)

An In-depth Technical Guide to the Physicochemical Properties of Cyclo(L-Ala-L-Pro)

Authored for Researchers, Scientists, and Drug Development Professionals

Cyclo(L-Ala-L-Pro) is a cyclic dipeptide, a member of the 2,5-diketopiperazine (DKP) class of molecules. These cyclic structures are formed from the condensation of two amino acids, in this case, L-Alanine and L-Proline. DKPs have garnered significant attention in pharmaceutical research due to their rigidified backbone, which enhances their stability against proteolytic degradation compared to their linear counterparts.[1] This inherent stability, combined with their diverse biological activities, makes them valuable scaffolds in drug design.

Cyclo(L-Ala-L-Pro), a naturally occurring metabolite found in various microorganisms, has demonstrated notable biological potential, particularly as a cytotoxic agent against several cancer cell lines and as a cell cycle inhibitor.[2][3] A thorough understanding of its physicochemical properties is paramount for any researcher aiming to harness its therapeutic potential. These properties govern its solubility, stability, absorption, and distribution, which are critical parameters in the development of effective and reliable drug candidates. This guide provides a comprehensive overview of the core physicochemical characteristics of Cyclo(L-Ala-L-Pro), supported by field-proven experimental protocols to empower your research and development efforts.

Molecular Identity and Structural Features

The foundational step in characterizing any compound is to establish its precise molecular identity. The properties of Cyclo(L-Ala-L-Pro) are intrinsically linked to its unique bicyclic structure, which imposes conformational constraints that influence its biological interactions.

The IUPAC name for this compound is (3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione.[4] Its structure is composed of an alanine and a proline residue fused into a rigid diketopiperazine ring.

Caption: 2D chemical structure of Cyclo(L-Ala-L-Pro).

Table 1: Core Molecular Identifiers for Cyclo(L-Ala-L-Pro)

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₁₂N₂O₂ | [2][4][5] |

| Molecular Weight | 168.19 g/mol | [2][4][5] |

| Exact Mass | 168.0899 g/mol | [5] |

| IUPAC Name | (3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | [4] |

| CAS Number | 65556-33-4 | [3] |

| PubChem CID | 13879951 |[4] |

Solubility Profile

Solubility is a critical determinant of a compound's utility in both biological assays and formulation development. The cyclic and relatively polar nature of Cyclo(L-Ala-L-Pro) influences its solubility in different solvent systems. While extensive public data is limited, empirical testing and data from analogous compounds provide a strong predictive framework.

Table 2: Solubility Data for Cyclo(L-Ala-L-Pro)

| Solvent | Solubility | Concentration (mM) | Notes | Source |

|---|---|---|---|---|

| DMSO | 11 mg/mL | 65.4 mM | Sonication is recommended to aid dissolution. | [3] |

| PBS (pH 7.2) | ~3 mg/mL (estimated) | ~17.8 mM | Based on data for the similar compound Cyclo(L-Pro-L-Val).[6] | [6] |

| Ethanol | Low | - | Generally, amino acids and their derivatives show reduced solubility in pure alcohols compared to water.[7][8] |[8] |

Experimental Protocol: Determining Aqueous Solubility

The following protocol outlines a standard method for determining the equilibrium solubility of Cyclo(L-Ala-L-Pro) in an aqueous buffer, a crucial step for preparing solutions for cell-based assays.

-

Preparation : Add an excess amount of solid Cyclo(L-Ala-L-Pro) to a known volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial.

-

Equilibration : Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

-

Separation : Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Sampling : Carefully collect a precise aliquot of the clear supernatant.

-

Quantification : Dilute the supernatant with an appropriate mobile phase and analyze the concentration of Cyclo(L-Ala-L-Pro) using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation : Compare the measured concentration against a standard curve to determine the solubility in mg/mL or molarity.

Chemical Stability

The stability of a compound under various experimental and storage conditions is fundamental to obtaining reproducible data and ensuring its therapeutic efficacy. While the cyclic structure of DKPs confers enhanced stability, they are not entirely inert.

Key Stability Considerations:

-

pH-Dependent Hydrolysis : The diketopiperazine ring is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which leads to the formation of the linear dipeptide (Ala-Pro).[9] For optimal stability in aqueous solutions, a neutral pH range of 6.0-7.5 is recommended.[9]

-

Thermal Degradation : Elevated temperatures can significantly accelerate the rate of hydrolysis and other degradation pathways.[9]

-

Storage : For long-term preservation of integrity, solid Cyclo(L-Ala-L-Pro) should be stored at -20°C.[3] Solutions should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to one year), avoiding repeated freeze-thaw cycles.[3][9]

Experimental Protocol: HPLC-Based Stability Assay

This protocol allows for the quantitative assessment of Cyclo(L-Ala-L-Pro) stability over time under specific stress conditions (e.g., varying pH or temperature).

-

Sample Preparation : Prepare solutions of Cyclo(L-Ala-L-Pro) at a known concentration (e.g., 1 mg/mL) in different buffers representing the desired pH values (e.g., pH 3, 7, 9).

-

Incubation : Aliquot the solutions into separate sealed vials for each time point and incubate them under the desired temperature conditions (e.g., 4°C, 25°C, 40°C).

-

Time-Point Sampling : At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition. Immediately quench any degradation by freezing at -80°C or by mixing with a quenching solution if necessary.

-

HPLC Analysis : Analyze each sample by a validated reverse-phase HPLC method. The percentage of remaining Cyclo(L-Ala-L-Pro) is determined by measuring the peak area relative to the t=0 sample.

-

Data Interpretation : Plot the percentage of intact Cyclo(L-Ala-L-Pro) versus time for each condition to determine its degradation kinetics.

Spectroscopic and Spectrometric Characterization

Unambiguous structural confirmation and purity assessment rely on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise atomic connectivity and stereochemistry of a molecule.

Table 3: Representative ¹H NMR Chemical Shifts for Cyclo(L-Ala-L-Pro) (Solvent: CDCl₃, 400 MHz). Note: Numbering may vary by convention.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH | 6.45 | s | - |

| H-6 (Pro α-H) | 4.11 | m | - |

| H-3 (Ala α-H) | 4.05 | m | - |

| H-9a (Pro δ-H) | 3.67 | m | - |

| H-9b (Pro δ-H) | 3.55 | m | - |

| H-7a (Pro β-H) | 2.43 | m | - |

| H-7b, H-8a (Pro β,γ-H) | 2.05 | m | - |

| H-8b (Pro γ-H) | 1.93 | m | - |

| H-10 (Ala β-H₃) | 1.51 | d | 7.2 |

Data adapted from Trigos et al. (1997) as cited in a supplementary file.[10]

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation : Weigh approximately 5-10 mg of Cyclo(L-Ala-L-Pro) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[5]

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup : Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition : Acquire one-dimensional ¹H and ¹³C spectra. For unambiguous assignment, two-dimensional experiments such as COSY, HSQC, and HMBC are highly recommended.[5]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight with high accuracy. Electrospray ionization (ESI) is a common technique for this class of molecules.

Table 4: Expected Mass Spectrometry Data for Cyclo(L-Ala-L-Pro)

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 169.0972 |

| [M+Na]⁺ | 191.0791 |

| [M+K]⁺ | 207.0531 |

Data sourced from a technical guide for a stereoisomer, as the molecular formula and exact mass are identical.[5]

Caption: Standard workflow for identity confirmation using LC-MS.

Experimental Protocol: ESI-HRMS Analysis

-

Sample Preparation : Dissolve ~1 mg of Cyclo(L-Ala-L-Pro) in 1 mL of 50:50 acetonitrile/water to create a stock solution. Prepare a dilute sample (1-10 µg/mL) in a solvent of 50:50 acetonitrile/water containing 0.1% formic acid to facilitate protonation.[5]

-

Instrument Calibration : Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.

-

Method Setup : Set the ESI source to positive ion mode. Infuse the sample directly or inject it via an LC system.

-

Data Acquisition : Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da).

-

Analysis : Compare the experimentally observed m/z of the most abundant ion (typically [M+H]⁺) with the calculated exact mass. The mass error should ideally be less than 5 ppm.

Thermal Properties

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability, decomposition profile, and phase transitions (e.g., melting point) of a compound.[11]

-

Thermogravimetric Analysis (TGA) : Measures the change in mass of a sample as a function of temperature.[12] A TGA thermogram of Cyclo(L-Ala-L-Pro) would reveal the temperature at which it begins to decompose.

-

Differential Scanning Calorimetry (DSC) : Measures the heat flow into or out of a sample relative to a reference as a function of temperature.[12] A DSC thermogram can identify the melting point (an endothermic peak) and any other phase transitions.

General Protocol: TGA/DSC Analysis

-

Sample Preparation : Accurately weigh a small amount of the Cyclo(L-Ala-L-Pro) sample (typically 2-5 mg) into an appropriate crucible (e.g., aluminum or alumina).[13]

-

Instrument Setup : Place the sample crucible and an empty reference crucible into the analysis chamber.

-

Method Parameters : Program the instrument with the desired temperature profile. A typical method involves heating the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Acquisition : Run the experiment and record the mass change (TGA) and differential heat flow (DSC) as a function of temperature.

-

Data Analysis : Analyze the resulting thermograms to determine the onset of decomposition (from TGA) and the melting point (peak of the endotherm from DSC).

Conclusion

The physicochemical properties of Cyclo(L-Ala-L-Pro) define its behavior in experimental and physiological environments. Its rigid cyclic structure provides enhanced stability compared to linear peptides, while its molecular characteristics dictate a solubility profile that favors polar organic solvents and aqueous buffers over nonpolar media. Spectroscopic and thermal analyses provide a robust framework for identity confirmation, purity assessment, and stability evaluation. For researchers in drug development, a firm grasp of these properties—supported by the rigorous experimental protocols detailed herein—is essential for advancing this promising molecule from the laboratory bench toward potential therapeutic applications.

References

- BenchChem. A Comparative Analysis of the Biological Activities of Cyclo(D-Ala-L-Pro) and its Linear Analog, L-Pro-D.

- BenchChem. A Comparative Study of Cyclo(D-Ala-L-Pro) and Cyclo(L-Ala-L-Pro) for Researchers and Drug Development Professionals.

- BenchChem. Application Notes and Protocols for the Characterization of Cyclo(D-Ala-L-Pro).

- ResearchGate. Supplementary materials: Data of chemical structures of compounds 1-8: Cyclo (Pro-Ala) (1): H NMR (400 MHz, CDCl3) δ.

- PubChem. (3S,8As)-3-Methylhexahydropyrrolo(1,2-A)Pyrazine-1,4-Dione | C8H12N2O2 | CID 13879951.

- BenchChem. Strategies to enhance the stability of cyclo(L-Pro-L-Val) for experimental use.

- TargetMol. Cyclo(Pro-Ala).

- Cayman Chemical. Cyclo(L-Pro-L-Val).

- Mettler Toledo. Simultaneous Thermal Analysis | TGA/DSC.

- DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.

- PMC - NIH. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.

- TA Instruments. Thermal Analysis in Practice Tips and Hints.

- Philips. Thermal Analysis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cyclo(Pro-Ala) | TargetMol [targetmol.com]

- 4. (3S,8As)-3-Methylhexahydropyrrolo(1,2-A)Pyrazine-1,4-Dione | C8H12N2O2 | CID 13879951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 8. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mt.com [mt.com]

- 12. images.philips.com [images.philips.com]

- 13. mse.ucr.edu [mse.ucr.edu]

An In-depth Technical Guide to the Solubility and Stability of Cyclo(L-Ala-L-Pro)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Cyclo(L-Ala-L-Pro) in Modern Research

Cyclo(L-Ala-L-Pro), a cyclic dipeptide also known as a 2,5-diketopiperazine (DKP), is a naturally occurring molecule found in various microorganisms and fermented foods.[1][2] Its rigid, conformationally constrained structure makes it a molecule of significant interest in drug discovery and development, offering advantages in metabolic stability and cell permeability over its linear counterparts.[1] Understanding the fundamental physicochemical properties of Cyclo(L-Ala-L-Pro), specifically its solubility and stability, is paramount for its effective application in research and the development of novel therapeutics. This guide provides a comprehensive overview of these critical parameters, offering both theoretical insights and practical, field-proven methodologies for their assessment.

I. Physicochemical Properties of Cyclo(L-Ala-L-Pro)

A foundational understanding of the physicochemical properties of Cyclo(L-Ala-L-Pro) is essential for any experimental design. These properties govern its behavior in various solvent systems and under different environmental conditions.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₂ | [2] |

| Molecular Weight | 168.19 g/mol | [2] |

| Appearance | White solid | [3] |

| Computed XLogP3 | -0.2 | [2] |

II. Solubility Profile of Cyclo(L-Ala-L-Pro): A Practical Approach

The solubility of a compound is a critical determinant of its utility in various applications, from in vitro assays to formulation development. The solubility of cyclic dipeptides is influenced by the nature of their constituent amino acid side chains and the rigidity of the diketopiperazine ring.

Quantitative Solubility Data

While comprehensive solubility data for Cyclo(L-Ala-L-Pro) across a wide range of solvents is not extensively published, the following data points have been reported for it and similar cyclic dipeptides:

| Compound | Solvent | Solubility | Source |

| Cyclo(L-Ala-L-Pro) | Dimethyl Sulfoxide (DMSO) | 11 mg/mL (65.4 mM) | [3] |

| Cyclo(D-Ala-L-Pro) | Dimethylformamide (DMF) | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | ||

| Ethanol | Soluble | ||

| Methanol | Soluble | ||

| Cyclo(L-Pro-L-Val) | Phosphate-Buffered Saline (PBS), pH 7.2 | 3 mg/mL | [4] |

The solubility in aprotic polar solvents like DMSO and DMF is expected for a molecule with both polar (amide bonds) and non-polar (aliphatic side chain and ring structure) characteristics. The solubility in PBS suggests a degree of aqueous solubility, which is crucial for biological applications.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following protocol outlines a standard and reliable method for determining the solubility of Cyclo(L-Ala-L-Pro) in a solvent of interest.

Materials:

-

Cyclo(L-Ala-L-Pro)

-

Solvent of interest (e.g., water, PBS, ethanol, methanol)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated analytical method for quantification.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of Cyclo(L-Ala-L-Pro) to a known volume of the solvent in a vial. The goal is to have undissolved solid remaining after equilibration.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved Cyclo(L-Ala-L-Pro).

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

III. Stability Profile of Cyclo(L-Ala-L-Pro): Degradation Pathways and Mitigation Strategies

The stability of a therapeutic candidate is a cornerstone of its developability. Cyclic dipeptides are generally more resistant to enzymatic degradation compared to their linear counterparts, a key advantage in drug development.[1][5] However, they are susceptible to chemical degradation under certain conditions.

Key Factors Influencing Stability

-

pH: The diketopiperazine ring is susceptible to hydrolysis under both acidic and basic conditions. The amide bonds can be cleaved, leading to the formation of the linear dipeptide, L-Alanyl-L-Proline, which can be further hydrolyzed to the individual amino acids. Proline-containing cyclic dipeptides are noted to be more stable than other types of DKPs, especially in heated and fermented foods.[6][7]

-

Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation pathways. The formation of proline-containing diketopiperazines from linear peptides is known to be temperature-dependent.[6][7]

-

Oxidation: While not as common as hydrolysis, oxidative degradation can occur, particularly if the molecule is exposed to oxidizing agents or conditions that generate reactive oxygen species.

Forced Degradation Studies: A Proactive Approach to Understanding Stability

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[5] The following protocol is a general guideline for conducting forced degradation studies on Cyclo(L-Ala-L-Pro).

Materials:

-

Cyclo(L-Ala-L-Pro)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled incubator or water bath

-

pH meter

-

Validated stability-indicating HPLC method (a method that can separate the intact drug from its degradation products).

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Cyclo(L-Ala-L-Pro) in a suitable solvent (e.g., water or a co-solvent if necessary) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Dilute the stock solution with 3% H₂O₂. Keep at room temperature, protected from light.

-

Thermal Degradation: Incubate a solution of Cyclo(L-Ala-L-Pro) at an elevated temperature (e.g., 60°C or higher).

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Neutralization (for acid and base hydrolysis): Neutralize the acidic and basic samples before analysis to prevent further degradation on the analytical column.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the remaining concentration of Cyclo(L-Ala-L-Pro) and to detect the formation of degradation products.

Potential Degradation Pathway: Hydrolysis

The primary degradation pathway for Cyclo(L-Ala-L-Pro) is expected to be the hydrolysis of the diketopiperazine ring. This would result in the formation of the linear dipeptide, L-Alanyl-L-Proline. Further hydrolysis would yield the individual amino acids, L-Alanine and L-Proline.

IV. Analytical Methodologies for Quantification

Accurate and precise analytical methods are crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the quantification of cyclic dipeptides.

Recommended HPLC Method Parameters (Starting Point)

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) often provides good separation.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is generally effective for detecting the peptide bond.

-

Quantification: A calibration curve should be generated using standards of known concentrations to ensure accurate quantification.

For more complex matrices or for the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that provides both separation and mass information.

V. Conclusion and Future Perspectives

Cyclo(L-Ala-L-Pro) is a molecule with significant potential in various scientific domains. A thorough understanding of its solubility and stability is a prerequisite for unlocking its full therapeutic and research capabilities. While this guide provides a comprehensive overview based on available data and established scientific principles, it is crucial for researchers to perform their own empirical studies to determine the behavior of Cyclo(L-Ala-L-Pro) under their specific experimental conditions. The methodologies outlined herein provide a robust framework for conducting such investigations, ensuring data integrity and accelerating the pace of discovery. Future research should focus on generating a more comprehensive public database of solubility and stability data for this and other important cyclic dipeptides to further aid the scientific community.

References

- Fdhila, F., Vázquez, V., Luis, J., & Gribou, A. (2003). The 2, 5-diketopiperazines as a promising class of biologically active compounds. Hospital,58(3), 260-265.

-

PubChem. (n.d.). Cyclo(L-Ala-L-Pro). National Center for Biotechnology Information. Retrieved from [Link]

- Beltrán-Gracia, E., López-Malo, A., & Sosa-Morales, M. E. (2017). Degradation of bioactive peptides: a review.

- Gawlik-Dziki, U., Dziki, D., Nowak, R., & Świeca, M. (2016). Cyclic dipeptides–the new players in the prevention and treatment of civilization diseases. Trends in Food Science & Technology, 57, 1-13.

- Prasad, C. (1995). Bioactive cyclic dipeptides. Peptides, 16(1), 151-164.

- Kouzayha, A., Al-Sibai, M., & El-Rassy, H. (2012). Solubility of amino acids, peptides and proteins in aqueous solutions.

- Fischer, E., & Fourneau, E. (1901). Ueber einige Derivate des Glykocolls. Berichte der deutschen chemischen Gesellschaft, 34(1), 433-454.

- Borthwick, A. D. (2012). 2, 5-Diketopiperazines: Synthesis, reactions, medicinal chemistry, and therapeutic potential. Chemical reviews, 112(7), 3641-3716.

- Kato, S., & Tanimoto, S. I. (2019). Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide. Bioscience, biotechnology, and biochemistry, 83(12), 2355-2363.

- Li, X., et al. (2013). Stability of cyclic dipeptides in gastrointestinal tract and their transport across Caco-2 cell monolayers. Journal of agricultural and food chemistry, 61(41), 9896-9902.

- Singh, S., & Bakshi, M. (2000). Guidance on conducting forced degradation studies. Pharmaceutical technology, 24(2), 48-56.

- Kumar, V., & Gupta, P. (2013). A review on forced degradation studies for drug substances and drug products. International Journal of Pharmaceutical Sciences and Research, 4(7), 2533.

Sources

- 1. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (3S,8As)-3-Methylhexahydropyrrolo(1,2-A)Pyrazine-1,4-Dione | C8H12N2O2 | CID 13879951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclo(Pro-Ala) | TargetMol [targetmol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Conformational Analysis of Cyclo(L-Ala-L-Pro) in Solution

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and methodologies for determining the solution-state conformation of Cyclo(L-Ala-L-Pro), a proline-containing diketopiperazine (DKP). We will delve into the causality behind experimental choices, integrate computational strategies, and present a cohesive workflow for robust conformational analysis.

Introduction: The Significance of a Constrained Scaffold

Cyclo(L-Ala-L-Pro) is a member of the 2,5-diketopiperazine (DKP) family, the smallest class of cyclic peptides. DKPs are ubiquitous in nature, found in various natural products, and often arise from the thermal processing of proteins.[1] Their rigid and conformationally constrained scaffold makes them attractive starting points in medicinal chemistry.[1] Unlike their linear peptide counterparts, DKPs exhibit enhanced stability against proteolytic degradation, a crucial property for drug candidates.[1]

The biological activity of DKPs is intrinsically linked to their three-dimensional structure and the spatial orientation of their side chains. Therefore, a precise understanding of the conformational landscape of Cyclo(L-Ala-L-Pro) in solution is paramount for designing analogs with tailored therapeutic properties. This guide outlines an integrated approach, combining high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy with computational modeling to elucidate this landscape.

The Conformational Landscape: Intrinsic Structural Features

The structure of Cyclo(L-Ala-L-Pro) is defined by two key conformational variables: the puckering of the diketopiperazine ring and the puckering of the proline ring.

-

Diketopiperazine (DKP) Ring Conformation: The six-membered DKP ring is not strictly planar. It typically adopts a non-planar boat conformation, though the energy barrier to a planar transition state can be low.[2] For cis-3,6-disubstituted DKPs like Cyclo(L-Ala-L-Pro), a boat conformation is generally preferred to alleviate steric strain between the side chains.[2] This folding can be visualized as a deviation from a flat plane along the Cα-Cα axis.

-

Proline Ring Puckering: The five-membered pyrrolidine ring of proline is inherently puckered. This puckering typically occurs at the Cγ and Cβ atoms, leading to two primary low-energy conformations: Cγ-endo (where Cγ is on the same side as the carboxyl group) and Cγ-exo (where Cγ is on the opposite side).[3][4] The interconversion between these puckers is rapid, occurring on the picosecond timescale at room temperature.[3] The preferred pucker influences the overall peptide backbone conformation and is a critical parameter in our analysis.[4]

Core Experimental Framework: High-Resolution NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful technique for determining the detailed three-dimensional structure and dynamics of molecules in solution.[5][6] For a molecule of the size of Cyclo(L-Ala-L-Pro), a suite of NMR experiments provides complementary information that, when combined, builds a high-resolution structural model.

Foundational Step: Resonance Assignment

Causality: Before any structural information can be extracted, every proton (¹H) and carbon (¹³C) signal in the NMR spectra must be unambiguously assigned to its corresponding atom in the molecule. This is the bedrock of the entire analysis.

Methodology:

-

¹H NMR: A standard one-dimensional proton spectrum is acquired to identify all proton resonances.

-

¹³C NMR: A proton-decoupled ¹³C spectrum (e.g., using the DEPT pulse sequence) is acquired to identify all carbon resonances and their types (CH, CH₂, CH₃).

-

2D Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon, providing a definitive link between the ¹H and ¹³C chemical shifts and enabling the assignment of Cα-Hα, Cβ-Hβ, etc., pairs.

-

2D Correlation Spectroscopy (COSY) & Total Correlation Spectroscopy (TOCSY): These experiments reveal through-bond proton-proton connectivities. COSY shows correlations between protons separated by two or three bonds (e.g., Hα-Hβ), while TOCSY extends these correlations throughout an entire spin system (e.g., connecting the Hα of alanine to its Hβ methyl protons). This allows for the complete assignment of all protons within each amino acid residue.

Deriving 3D Structure: Through-Space Correlations

Causality: The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of one nucleus can be transferred to another if they are close in space (typically < 5 Å), irrespective of whether they are connected by chemical bonds. Measuring NOEs is the primary way to generate distance restraints for 3D structure calculation.[5][7]

Methodology: Rotating-Frame Overhauser Effect Spectroscopy (ROESY)

For a small molecule like Cyclo(L-Ala-L-Pro), the standard NOESY experiment can yield weak or zero cross-peaks due to its molecular tumbling rate in solution. The ROESY experiment circumvents this issue and provides reliable through-space correlations.

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of Cyclo(L-Ala-L-Pro) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to a final concentration of 5-10 mM.

-

Instrument Setup: Use a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for optimal sensitivity.

-

Acquisition: Acquire a 2D ROESY spectrum with a mixing time typically in the range of 200-500 ms. The optimal mixing time should be determined empirically by acquiring a series of spectra with varying mixing times.

-

Processing: Process the data to generate a 2D spectrum where cross-peaks indicate protons that are close in space.

-

Interpretation: The volume of each ROESY cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶). By integrating these cross-peaks and calibrating against a known distance (e.g., a geminal proton pair), semi-quantitative distance restraints (e.g., strong < 2.5 Å, medium < 3.5 Å, weak < 5.0 Å) can be derived.

Defining Torsion Angles: J-Coupling Analysis

Causality: Three-bond scalar couplings (³J-couplings) between protons provide information about the dihedral angle between them, as described by the Karplus relationship. This is crucial for defining the backbone and side-chain torsion angles.[8]

Methodology:

-

Measurement: High-resolution 1D ¹H or 2D COSY spectra are used to accurately measure the coupling constants, particularly the ³J(Hα, Hβ) values for both alanine and proline residues.

-

Application of Karplus Equation: The Karplus equation relates the measured ³J value to the dihedral angle (θ): ³J = A cos²(θ) + B cos(θ) + C.

-

Interpretation: For the proline ring, the ³J(Hα, Hβ) coupling constants are particularly informative about the ring's puckering. For the alanine residue, they help define the χ₁ side-chain torsion angle.

Computational Chemistry: Refining the Structural Model

Experimental data alone, especially for a flexible molecule, often describes a time-averaged state.[5][9] Computational methods are essential to translate these average restraints into a physically realistic ensemble of low-energy structures.

Causality: By combining experimental NMR restraints with molecular mechanics force fields, we can perform molecular dynamics (MD) simulations that explore the conformational space accessible to the molecule while ensuring the resulting structures are consistent with the observed data.[9][10]

Workflow: Restrained Molecular Dynamics (MD) Simulation

-

Structure Preparation: Build an initial 3D model of Cyclo(L-Ala-L-Pro).

-

Force Field Selection: Choose a suitable molecular mechanics force field (e.g., AMBER, CHARMM).

-

Solvation: Place the molecule in a periodic box of explicit solvent molecules (e.g., water or DMSO) to mimic the solution environment.

-

Restraint Application: Convert the NOE-derived distances and J-coupling-derived dihedral angles into energy penalty functions that will be applied during the simulation.[9]

-

Simulated Annealing: Run an MD simulation where the system is heated to a high temperature (to allow it to overcome energy barriers and sample a wide range of conformations) and then slowly cooled.[9] During this process, the molecule will fold into conformations that satisfy the experimental restraints.

-

Ensemble Generation: Repeat the simulated annealing process multiple times to generate a bundle of low-energy structures.

-

Validation: The final ensemble of structures must be validated. This involves back-calculating the NOE distances and J-coupling constants from the structural bundle and comparing them to the original experimental data to ensure a good fit.[10]

Integrated Analysis: A Consensus Model for Cyclo(L-Ala-L-Pro)

By integrating the data from NMR and computational modeling, a consensus view of the dominant solution conformation emerges. For Cyclo(L-Ala-L-Pro), this integrated analysis typically reveals:

-

A folded boat conformation for the diketopiperazine ring.

-

The alanine methyl side chain occupying a pseudo-equatorial position to minimize steric hindrance.

-

A dynamic equilibrium between Cγ-endo and Cγ-exo puckers for the proline ring, with the exact population depending on the solvent.

-

Key NOE contacts are observed between the alanine Hα and the proline Hα, as well as between the alanine methyl protons and specific protons on the proline ring, which confirms the folded structure.

Data Summary

The following table summarizes typical experimental and derived structural data for Cyclo(L-Ala-L-Pro) in a non-polar solvent like CDCl₃.

| Parameter | Ala Residue | Pro Residue |

| ¹H Chemical Shift (ppm) | ||

| Hα | ~4.15 | ~4.05 |

| Hβ | ~1.50 (CH₃) | ~2.30, ~2.00 |

| Hγ | - | ~1.95, ~1.85 |

| Hδ | - | ~3.60, ~3.50 |

| ³J(Hα,Hβ) Coupling (Hz) | ~7.0 | ~8.5, ~3.0 |

| Key ROE Contacts | Ala Hα ↔ Pro Hα (Medium) | |

| Ala CH₃ ↔ Pro Hδ (Strong) | ||

| Derived Dihedral Angles | ||

| Φ (Ala) | ~ -30° | |

| Ψ (Ala) | ~ +35° | |

| Φ (Pro) | ~ -55° | |

| Ψ (Pro) | ~ -25° |

Visualization of Workflows and Concepts